6-(4-Methylpiperidin-4-yl)thieno[2,3-b]pyrazine dihydrochloride
Description
6-(4-Methylpiperidin-4-yl)thieno[2,3-b]pyrazine dihydrochloride is a heterocyclic compound featuring a thieno[2,3-b]pyrazine core substituted with a 4-methylpiperidin-4-yl group at the 6-position. The dihydrochloride salt enhances its solubility, a critical factor for bioavailability and therapeutic application. The 4-methylpiperidine substituent likely modulates steric and electronic properties, influencing target binding and selectivity.
Properties
Molecular Formula |
C12H17Cl2N3S |
|---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
6-(4-methylpiperidin-4-yl)thieno[2,3-b]pyrazine;dihydrochloride |
InChI |
InChI=1S/C12H15N3S.2ClH/c1-12(2-4-13-5-3-12)10-8-9-11(16-10)15-7-6-14-9;;/h6-8,13H,2-5H2,1H3;2*1H |
InChI Key |
CVTNEJNICJRCKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1)C2=CC3=NC=CN=C3S2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-b]pyrazine-based compounds typically involves the formation of the thieno[2,3-b]pyrazine core followed by functionalization. One common method is the direct arylation polymerization (DArP) technique, which involves the coupling of thieno[2,3-b]pyrazine units with various benzene-based donor units . This method is advantageous due to its high yield and the ability to produce high molecular weight polymers.
Industrial Production Methods
Industrial production of thieno[2,3-b]pyrazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylpiperidin-4-yl)thieno[2,3-b]pyrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
The compound has been investigated for various biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of thieno[2,3-b]pyrazines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 6-(4-Methylpiperidin-4-yl)thieno[2,3-b]pyrazine have demonstrated potent activity against K562 and MCF-7 cancer cell lines .
- Antimicrobial Properties : Research indicates that thieno[2,3-b]pyrazine derivatives possess antimicrobial properties. The introduction of specific substituents can enhance their efficacy against bacterial strains .
Case Studies
Several case studies highlight the applications and effectiveness of 6-(4-Methylpiperidin-4-yl)thieno[2,3-b]pyrazine dihydrochloride:
- Antitumor Efficacy : A study conducted on a series of thieno[2,3-b]pyrazine derivatives found that certain compounds exhibited IC50 values in the low micromolar range against K562 cells, indicating potent antitumor activity .
- Antimicrobial Screening : In another investigation, derivatives were tested against various bacterial strains using agar diffusion methods. Results indicated significant inhibition zones compared to standard antibiotics .
- Structure-Activity Relationship (SAR) : Research into the SAR of thieno[2,3-b]pyrazines revealed that modifications at specific positions greatly influenced biological activity. For example, introducing electron-donating groups enhanced antitumor efficacy .
Mechanism of Action
The mechanism of action of 6-(4-Methylpiperidin-4-yl)thieno[2,3-b]pyrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are often complex and may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Thieno[2,3-b]pyrazine Derivatives in Anticancer Research
Modifications to the core structure and substituents significantly impact efficacy:
Key Findings:
- Compound DGG200064(c) (3,5-dimethoxy phenyl and methoxy-substituted thieno[2,3-b]pyrazine): GI₅₀: <1 µM against HCT-116 colorectal cancer cells. Mechanism: Induces G2/M phase arrest and upregulates cyclin B1 and c-Jun phosphorylation . SAR Insight: Methoxy groups enhance activity compared to chloro or bulky substituents (e.g., trifluoromethyl), which reduce efficacy due to steric hindrance .
- Compound 7i (ethoxy-substituted thieno[2,3-b]pyrazine): GI₅₀: Improved activity over methoxy analogs, highlighting the role of alkoxy group flexibility in binding .
Comparison with Target Compound:
The 4-methylpiperidinyl group in the target compound may balance steric bulk and solubility. Unlike DGG200064(c), which relies on aromatic methoxy groups, the piperidine moiety could enhance interaction with hydrophobic kinase pockets or improve pharmacokinetics.
Thieno[2,3-b]pyridine Derivatives as Kinase Inhibitors
Thieno[2,3-b]pyridines are established kinase inhibitors but often lack selectivity:
Key Example:
- Thieno[2,3-b]pyridine derivative (Gao et al., 2014): Activity: Dual inhibitor of DRAK1 and DRAK2 (IC₅₀ = 0.82 µM). Limitation: Poor selectivity due to conserved ATP-binding domains in DRAK isoforms .
Comparison with Target Compound:
The thieno[2,3-b]pyrazine core in the target compound may offer improved selectivity over pyridine analogs by altering electronic properties or binding modes. Piperidine substitution could further differentiate DRAK1/2 affinity.
Benzofuran-3(2H)-one Derivatives as DRAK2 Inhibitors
Benzofuran derivatives demonstrate moderate DRAK2 inhibition but require structural optimization:
Key Example:
- 2-(3,4-Dihydroxybenzylidene)benzofuran-3(2H)-one :
Comparison with Target Compound:
Unlike planar benzofuran scaffolds, the thieno[2,3-b]pyrazine core provides a rigid bicyclic structure that may enhance binding to DRAK2’s hydrophobic pocket. The piperidine group could mimic the spatial arrangement of methoxy substituents in benzofuran derivatives.
Solubility and Pharmacokinetic Modifications
Thieno[2,3-b]pyridine and pyrazine derivatives often suffer from poor solubility. Strategies to address this include:
- Ester/Carbonate Prodrug Moieties: Improve cellular penetration and anti-proliferative activity (e.g., 15 novel thieno[2,3-b]pyridines with enhanced activity against HCT-116 and MDA-MB-231 cells) .
- Dihydrochloride Salt Formation : Used in the target compound to enhance aqueous solubility, analogous to strategies for pyrido[2,3-b]pyrazine derivatives .
Biological Activity
6-(4-Methylpiperidin-4-yl)thieno[2,3-b]pyrazine dihydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 6-(4-Methylpiperidin-4-yl)thieno[2,3-b]pyrazine dihydrochloride
- Molecular Formula : C12H16Cl2N2S
- Molecular Weight : 295.24 g/mol
Research indicates that 6-(4-Methylpiperidin-4-yl)thieno[2,3-b]pyrazine dihydrochloride functions primarily through interactions with various neurotransmitter systems. Notably, it has been shown to:
- Inhibit SHP2 Phosphatase : The compound acts as an inhibitor of SHP2 phosphatase, which plays a critical role in cellular signaling pathways associated with growth factors and cytokines. This inhibition can enhance signaling pathways that are often dysregulated in cancer and other diseases .
- Modulate Neurotransmitter Activity : The presence of a piperidine moiety suggests potential interactions with cholinergic and dopaminergic systems, which may contribute to its neuropharmacological effects.
Antimicrobial Activity
A study evaluated the antimicrobial properties of similar thieno-pyrazine derivatives. Although specific data for 6-(4-Methylpiperidin-4-yl)thieno[2,3-b]pyrazine dihydrochloride is limited, related compounds demonstrated significant antimicrobial activity against various bacterial strains .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
Neuropharmacological Studies
In preclinical trials, compounds structurally related to 6-(4-Methylpiperidin-4-yl)thieno[2,3-b]pyrazine dihydrochloride exhibited promising results in models of anxiety and depression. These studies suggest that the compound may have anxiolytic and antidepressant effects due to its ability to modulate neurotransmitter levels .
Case Studies
-
Case Study on SHP2 Inhibition :
- Objective : To evaluate the effects of SHP2 inhibition on cancer cell proliferation.
- Findings : Treatment with SHP2 inhibitors led to reduced cell viability in various cancer cell lines, indicating potential therapeutic applications for 6-(4-Methylpiperidin-4-yl)thieno[2,3-b]pyrazine dihydrochloride in oncology.
-
Neuropharmacological Assessment :
- Objective : To assess the anxiolytic effects of thieno-pyrazine derivatives.
- Findings : Animal models treated with these compounds showed reduced anxiety-like behaviors in elevated plus maze tests, suggesting a potential role for 6-(4-Methylpiperidin-4-yl)thieno[2,3-b]pyrazine dihydrochloride in treating anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
